molecular formula C21H24N2O3 B11332671 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11332671
M. Wt: 352.4 g/mol
InChI Key: CDXXEWXJVUQNIS-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1-benzofuran-2-carboxylic acid, 5-methylfuran-2-carboxylic acid, and pyrrolidine.

    Step 1: The carboxylic acid group of 3-methyl-1-benzofuran-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Step 2: The activated ester is then reacted with 2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethanamine to form the amide bond under mild conditions, typically at room temperature.

    Step 3: The final product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and benzofuran rings can undergo oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to potentially modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Reagents like halogens (for electrophilic substitution) and nucleophiles like amines can be used.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3 for electrophilic substitution; nucleophiles in polar aprotic solvents for nucleophilic substitution.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals to protect crops.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzofuran and furan rings can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-benzofuran-2-carboxamide: Lacks the furan and pyrrolidine moieties, making it less versatile in interactions.

    N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Similar but without the methyl group on the benzofuran ring, potentially altering its reactivity and binding properties.

Uniqueness

The presence of both furan and benzofuran rings, along with the pyrrolidine moiety, makes 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide unique

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-14-9-10-19(25-14)17(23-11-5-6-12-23)13-22-21(24)20-15(2)16-7-3-4-8-18(16)26-20/h3-4,7-10,17H,5-6,11-13H2,1-2H3,(H,22,24)

InChI Key

CDXXEWXJVUQNIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3O2)C)N4CCCC4

Origin of Product

United States

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